(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C14H19N3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-aminomethyl-1-phenylpyrazole with isobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-isobutylphenyl)-1H-pyrazole: Similar structure but different substitution pattern.
3-Isobutyl-5-phenyl-1H-pyrazole: Similar core structure with different functional groups.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: Similar structure with a methyl group instead of an isobutyl group.
Uniqueness
(5-Isobutyl-1-phenyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
[5-(2-methylpropyl)-1-phenylpyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-11(2)8-14-9-12(10-15)16-17(14)13-6-4-3-5-7-13/h3-7,9,11H,8,10,15H2,1-2H3 |
InChI Key |
ZZYRCBGSWDCGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NN1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.